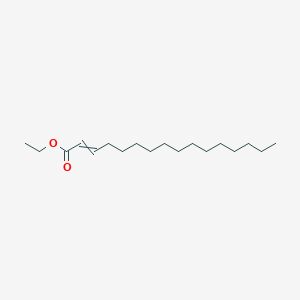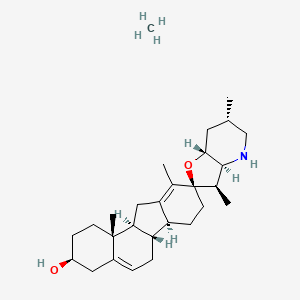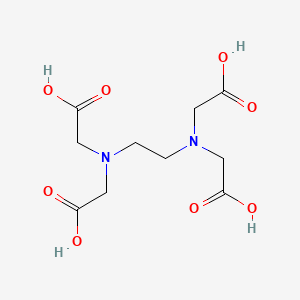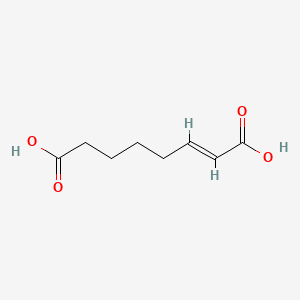
(S)-5-Hydroxy Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-5-Hydroxy Omeprazole” is a derivative of Omeprazole, a proton pump inhibitor (PPI) used to treat conditions such as heartburn and gastric acid hypersecretion . It works by decreasing the amount of acid produced by the stomach .
Synthesis Analysis
The synthesis of Omeprazole involves the use of soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . The conversion of the omeprazole sulfide to (S)-omeprazole was found to be 93.75%, with a yield of 91.56% and an enantiomeric excess of 96.08% .Molecular Structure Analysis
The molecular structure of esomeprazole magnesium derivative in the solid-state was determined using the single crystal X-ray diffraction technique . This revealed the bonding relationships between esomeprazole heteroatoms and magnesium .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Omeprazole include the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of Omeprazole and its salts have been studied using various techniques such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical calculation of vibrational frequencies .Applications De Recherche Scientifique
Enantioselective Quantification in Human Serum
(S)-5-Hydroxy Omeprazole, a major metabolite of Omeprazole, is significant in the quantification of Omeprazole and its metabolites in human serum. Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification using chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry, emphasizing the importance of considering the chiral configuration in understanding the metabolic breakdown of Omeprazole (Martens-Lobenhoffer et al., 2007).
CYP450 2C19 Enzyme Activity
(S)-5-Hydroxy Omeprazole is crucial in studying the activity of cytochrome P450 2C19 enzymes. Uehara et al. (2016) observed that liver microsomes from various species, including humans, show stereoselective oxidation of Omeprazole enantiomers, with a focus on 5-hydroxylation (Uehara et al., 2016).
Identification of Cytochrome P450 Isoforms
The metabolite plays a role in identifying the cytochrome P450 isoforms responsible for Omeprazole metabolism. Andersson et al. (1993) demonstrated that the formation of hydroxyomeprazole is significantly correlated with specific CYP isoforms, indicating a complex interaction between drug metabolism and genetic factors (Andersson et al., 1993).
Acid-Induced Degradation Products
Roberts et al. (2018) focused on the degradation products of Omeprazole and 5-Hydroxy Omeprazole under acidic conditions, using high-resolution mass spectrometry. This study is essential for understanding the environmental fate of these drugs after excretion (Roberts et al., 2018).
Influence of Genetic Variants on Metabolism
Hanioka et al. (2008) studied the influence of CYP2C19 genetic variants on Omeprazole metabolism, highlighting the role of 5-hydroxyomeprazole in assessing the impact of these genetic factors (Hanioka et al., 2008).
Chiral Analysis in Phenotyping
Kanazawa et al. (2003) demonstrated the use of chiral analysis of Omeprazole and its metabolites, including (S)-5-Hydroxy Omeprazole, as a tool for phenotyping CYP2C19 activities in human plasma (Kanazawa et al., 2003).
Environmental Considerations
The study by Roberts et al. (2018) also considers the potential environmental effects of Omeprazole and 5-Hydroxy Omeprazole, especially regarding their presence in wastewater and subsequent impact on water bodies (Roberts et al., 2018).
Drug-Drug Interactions and Hepatic Metabolism
The metabolite is also pivotal in understanding drug-drug interactions and hepatic metabolism, as indicated in studies focusing on the effect of liver diseases and other medications on the metabolism of Omeprazole and its enantiomers, including (S)-5-Hydroxy Omeprazole (Rost et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
196489-27-7 |
|---|---|
Nom du produit |
(S)-5-Hydroxy Omeprazole |
Formule moléculaire |
C₁₇H₁₉N₃O₄S |
Poids moléculaire |
361.42 |
Synonymes |
4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



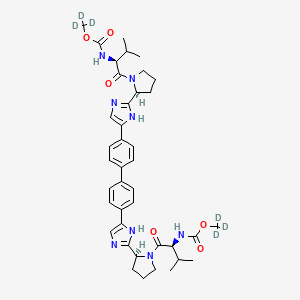
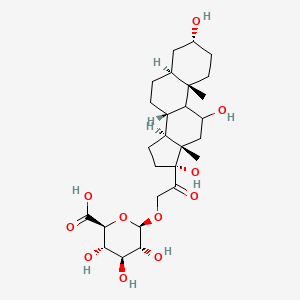
![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

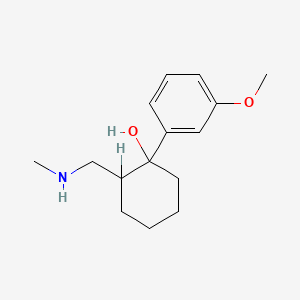
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
